N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide
Overview
Description
N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Chemoprevention
Nitrophenyl derivatives have been explored for their roles in cancer research and potential therapeutic applications. For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been studied for its effectiveness in inhibiting carcinogenesis in mammary and urinary bladder cancers, highlighting the potential of nitrophenyl compounds in chemoprevention and therapy (McCormick, Becci, & Moon, 1982). Similarly, compounds like fenretinide (4-HPR) show promise in breast cancer prevention, underlining the chemopreventive efficacy of nitrophenyl derivatives in various cancer models (Veronesi et al., 1992).
Environmental Biodegradation and Toxicology
Research on nitrophenol compounds like 4-nitrophenol and its derivatives, due to their widespread use in manufacturing and potential environmental contamination, emphasizes their biodegradation and toxicological impact. Studies on bacteria capable of degrading these compounds shed light on environmental bioremediation strategies, which could be relevant for managing the environmental footprint of related compounds (Kitagawa, Kimura, & Kamagata, 2004). Additionally, the mutagenic effects of nitrophenol metabolites highlight the importance of assessing the toxicological impact of these chemicals on living organisms and ecosystems (Nehéz, Huszta, Mazzag, & Berencsi, 1985).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetic profiles of nitrophenyl compounds provide critical insights into their therapeutic potential and safety. Studies on the metabolism of drugs like flutamide, which contains a nitrophenyl moiety, help in understanding the metabolic pathways, potential toxic metabolites, and implications for drug design and safety assessment (Goda et al., 2006).
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-16(23-13-7-5-4-6-8-13)17(20)18-14-10-9-12(2)11-15(14)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWXRIUKQNKJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.